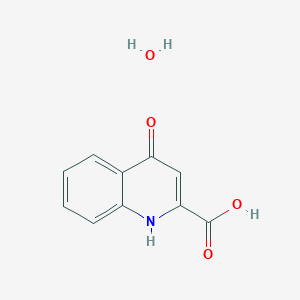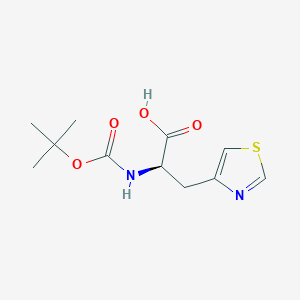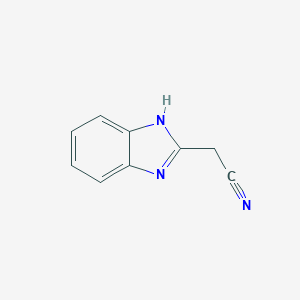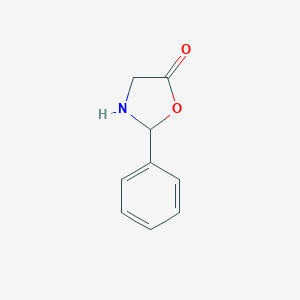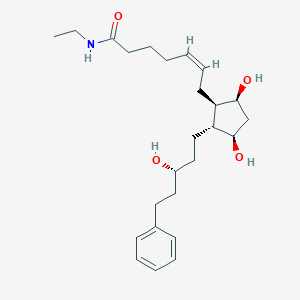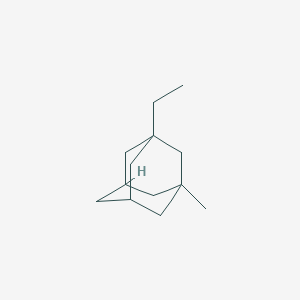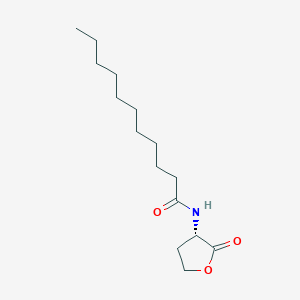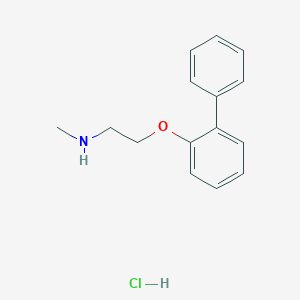
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various biological systems.
Mecanismo De Acción
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride exerts its effects by selectively activating the β3-adrenergic receptor, which is predominantly expressed in adipose tissue and skeletal muscle. Activation of the β3-adrenergic receptor leads to increased cAMP production, which in turn activates protein kinase A (PKA) and downstream signaling pathways. These signaling pathways are involved in the regulation of energy metabolism, thermogenesis, and lipolysis, which are important processes for maintaining energy homeostasis in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound increases lipolysis and thermogenesis in adipocytes. In vivo studies have shown that this compound stimulates energy expenditure and reduces body weight gain in animal models of obesity. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride has several advantages for use in laboratory experiments. It is a highly selective agonist of the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. This compound is also relatively stable and has a long half-life, which makes it suitable for use in in vitro and in vivo experiments. However, there are also limitations to the use of this compound. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the experimental conditions and the biological system being studied.
Direcciones Futuras
There are several future directions for research on Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride. One area of interest is the development of new therapeutic applications for this compound in the treatment of obesity, diabetes, and cardiovascular disease. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on energy metabolism, thermogenesis, and lipolysis. Additionally, the development of new analogs of this compound may provide insights into the structure-activity relationships of this compound and lead to the discovery of more potent and selective agonists of the β3-adrenergic receptor.
Métodos De Síntesis
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride can be synthesized through a multistep process involving the reaction of 2-bromo-1,1'-biphenyl with N-methyl ethanolamine. The resulting intermediate is then reacted with hydrochloric acid to obtain the final product, this compound hydrochloride. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride has been extensively studied for its potential therapeutic applications in various biological systems. It has been shown to be a potent and selective agonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism, thermogenesis, and lipolysis. This compound has been used in numerous studies to investigate the role of β3-adrenergic receptor activation in various physiological processes, including obesity, diabetes, and cardiovascular disease.
Propiedades
Número CAS |
125849-16-3 |
|---|---|
Fórmula molecular |
C15H18ClNO |
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
N-methyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-16-11-12-17-15-10-6-5-9-14(15)13-7-3-2-4-8-13;/h2-10,16H,11-12H2,1H3;1H |
Clave InChI |
UAPMLLMOMOMZBG-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
SMILES canónico |
CNCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Otros números CAS |
125849-16-3 |
Sinónimos |
Ethanamine, 2-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
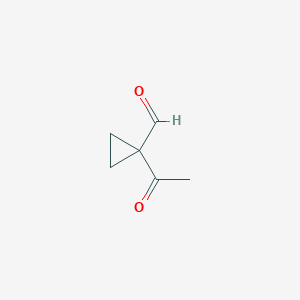
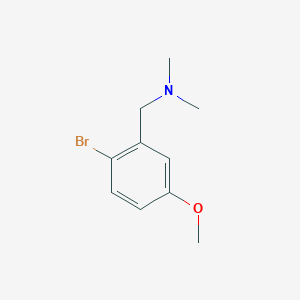
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)

